7-Thia-1-azaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Contemporary Chemical Science
Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining prominence in modern chemical science, particularly in medicinal chemistry. bldpharm.comtandfonline.com Their inherent three-dimensional nature offers a significant advantage over flat aromatic systems by allowing for a more complex and precise interaction with biological targets. tandfonline.com This three-dimensionality is crucial for enhancing the specificity and efficacy of drug candidates. tandfonline.com
The introduction of spirocyclic scaffolds into molecules can lead to improved physicochemical properties. bldpharm.com These include increased solubility, better metabolic stability, and a higher fraction of sp3 hybridized carbons (Fsp3), a parameter correlated with a greater likelihood of clinical success for drug candidates. bldpharm.comtandfonline.com The rigid nature of many spirocyclic systems also helps to lock the conformation of a molecule, which can lead to improved potency and selectivity. tandfonline.com
The Unique Heterocyclic Architecture of 7-Thia-1-azaspiro[4.5]decane
This compound possesses a distinctive molecular structure. It is a bicyclic compound featuring a five-membered pyrrolidine (B122466) ring and a six-membered tetrahydrothiopyran (B43164) ring connected by a spiro carbon atom. The presence of both nitrogen and sulfur heteroatoms within this spirocyclic framework imparts unique chemical properties and potential for diverse biological activities. The hydrochloride salt and the 7,7-dioxide derivative of this compound are also subjects of scientific investigation. bldpharm.combiosynth.comsigmaaldrich.com
The structural arrangement of this compound allows for the creation of a variety of derivatives through modifications at different positions on the rings. This versatility makes it an attractive scaffold for the development of new chemical entities with tailored properties.
Overview of Advanced Research Domains Pertaining to the Compound
Research into this compound and its derivatives spans several advanced scientific fields. In medicinal chemistry, these compounds have been investigated for their potential as anticancer and antiviral agents. mdpi.comnih.govsmolecule.com For instance, certain derivatives have shown inhibitory activity against human coronavirus replication. nih.govsmolecule.com
The synthesis of novel derivatives of this compound is a key area of research. mdpi.comnih.gov Synthetic efforts often involve multi-component reactions to construct the core spirocyclic system, followed by functionalization to create libraries of related compounds for biological screening. mdpi.com These studies are crucial for understanding the structure-activity relationships and for optimizing the therapeutic potential of this class of molecules.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H15NS | sigmaaldrich.com |
| IUPAC Name | This compound hydrochloride | sigmaaldrich.com |
| InChI Key | XEMHIJQPHDDIQV-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 2098055-64-0 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
9-thia-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NS/c1-3-8(9-5-1)4-2-6-10-7-8/h9H,1-7H2 |
InChI Key |
RWXMDBUKQXTUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCSC2)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Thia 1 Azaspiro 4.5 Decane and Its Analogues
Evolution of Synthetic Strategies for the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane framework, the carbocyclic core of 7-thia-1-azaspiro[4.5]decane, has been a long-standing challenge in organic synthesis. Early approaches often involved multi-step sequences with harsh reaction conditions and limited control over stereochemistry. These classical methods frequently relied on intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Dieckmann condensations, to form the spirocyclic junction.
Over the years, the development of more sophisticated synthetic strategies has led to more efficient and versatile routes to the spiro[4.5]decane skeleton. Transition metal-catalyzed reactions, for instance, have emerged as a powerful tool for the construction of spirocycles. Methodologies such as intramolecular Heck reactions, ring-closing metathesis, and various cycloaddition reactions have provided access to a wide range of functionalized spiro[4.5]decanes with greater control over the molecular architecture. researchgate.net
Modern Approaches in Stereoselective Synthesis of the Compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound and its analogues is of paramount importance. Modern synthetic chemistry offers a plethora of tools to control the three-dimensional arrangement of atoms in a molecule, including diastereoselective and enantioselective strategies.
Diastereoselective and Enantioselective Pathways
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this can be achieved by employing chiral auxiliaries, substrate-controlled reactions, or reagent-controlled methods. For instance, the use of a chiral starting material can direct the stereochemical outcome of subsequent transformations, leading to the formation of a specific diastereomer of the spirocyclic product.
Enantioselective synthesis, on the other hand, focuses on the preferential formation of one enantiomer over its mirror image. This is typically achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiomeric transition states of a reaction. A notable example is the use of N-heterocyclic carbene (NHC) organocatalysis in the enantioselective construction of azaspiro[4.5]decane scaffolds. researchgate.net These reactions proceed under mild conditions and can provide high yields and excellent enantioselectivities. researchgate.net
Catalytic Asymmetric Synthesis Protocols
Catalytic asymmetric synthesis has revolutionized the production of enantiomerically pure compounds. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. Various catalytic systems have been developed for the asymmetric synthesis of spirocyclic compounds, including those based on transition metals and organocatalysts.
Chiral transition metal complexes, often featuring ligands such as BINAP or Salen, have been successfully employed in a range of asymmetric transformations, including hydrogenations, cycloadditions, and cross-coupling reactions, to generate chiral spirocycles. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for the enantioselective synthesis of spiro compounds. nih.gov Chiral catalysts derived from natural products like proline and cinchona alkaloids, as well as synthetic catalysts such as chiral phosphoric acids and squaramides, have been shown to be highly effective in promoting various asymmetric reactions that lead to the formation of enantioenriched spiro-heterocycles. nih.gov
| Catalyst Type | Reaction | Key Features |
| N-Heterocyclic Carbene (NHC) | [5+1] Annulation | Mild conditions, high yields, excellent enantioselectivity for azaspiro[4.5]decanes. researchgate.net |
| Chiral Phosphoric Acid | Mannich Reaction | High stereoselectivity in the formation of C2-quaternary indolin-3-ones. mdpi.com |
| Axially Chiral Styrene-based Organocatalyst | Michael/Cyclization Cascade | High conversion and enantioselectivity for spirooxindoles. nih.gov |
| Chiral Thioether-based Catalysts | Various Asymmetric Reactions | Sulfur atom plays a key role in the reaction pathway. rsc.org |
Multicomponent Reaction (MCR) Innovations in Scaffold Construction
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic step to form a product that contains the essential parts of all the starting materials, have gained significant attention in recent years. rsc.org MCRs are highly convergent and atom-economical, making them an attractive strategy for the rapid and efficient synthesis of complex molecules like this compound.
Several MCRs have been developed for the synthesis of sulfur and nitrogen-containing heterocycles. nih.gov For the isomeric 1-thia-4-azaspiro[4.5]decane system, one-pot three-component reactions involving a ketone, an amine, and a sulfur-containing reagent have been reported to be effective. nih.govresearchgate.net For instance, the condensation of a cyclic ketone, an aromatic amine, and mercaptoacetic acid can directly yield the 1-thia-4-azaspiro[4.5]decan-3-one core. nih.govresearchgate.net
Innovations in MCRs for the construction of thia-azaspiro scaffolds include the use of microwave assistance to accelerate reaction rates and improve yields. rsc.orgresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for the synthesis of complex nitrogen-containing heterocycles and offer the potential for the construction of diverse spirocyclic libraries. researchgate.netnih.govorganic-chemistry.org The development of novel MCRs that allow for the stereoselective formation of the spirocyclic core remains an active area of research.
| MCR Type | Reactants | Product |
| Three-component condensation | Cyclic ketone, aromatic amine, mercaptoacetic acid | 1-Thia-4-azaspiro[4.5]decan-3-one nih.govresearchgate.net |
| Ugi four-component reaction | Amine, ketone/aldehyde, isocyanide, carboxylic acid | Bis-amide adducts, precursors to N-heterocycles nih.gov |
| Passerini three-component reaction | Isocyanide, carbonyl compound, carboxylic acid | α-Acyloxyamides nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. nih.gov For the synthesis of this compound and its analogues, the application of green chemistry principles can lead to more sustainable and environmentally friendly methods.
Key aspects of green chemistry in this context include the use of safer and more environmentally benign solvents, the development of catalytic reactions that minimize waste, and the design of atom-economical synthetic pathways. dntb.gov.ua Water, for example, is an ideal green solvent, and its use in the synthesis of sulfur-containing heterocycles has been explored. mdpi.com Other eco-friendly solvents such as ionic liquids and deep eutectic solvents are also being investigated as alternatives to traditional volatile organic compounds. researchgate.net
The use of recyclable catalysts, such as solid-supported catalysts or nanocatalysts, can also contribute to the greening of the synthesis. jocpr.com Furthermore, microwave-assisted synthesis can often reduce reaction times and energy consumption. rsc.orgresearchgate.net The development of synthetic routes that maximize atom economy, such as MCRs and cascade reactions, is another crucial aspect of green chemistry, as it minimizes the formation of byproducts and waste. nih.gov
Challenges and Future Directions in Synthetic Accessibility and Scalability
Future research in this area will likely focus on several key aspects. The development of more robust and versatile catalytic systems for the asymmetric synthesis of the this compound core is a high priority. This includes the design of new chiral ligands for transition metal catalysts and the discovery of novel organocatalysts with improved activity and selectivity.
Furthermore, there is a need for the development of more innovative and efficient MCRs that can provide access to a wider range of structurally diverse thia-azaspiro[4.5]decanes. The integration of flow chemistry techniques could also offer significant advantages in terms of scalability, safety, and process control.
Finally, a continued focus on the principles of green chemistry will be essential for the development of truly sustainable and environmentally responsible synthetic routes to these important heterocyclic compounds. This includes the exploration of bio-based solvents and reagents, as well as the development of catalytic processes that operate under mild and energy-efficient conditions. The ultimate goal is to create synthetic pathways that are not only scientifically elegant but also economically viable and environmentally benign.
Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the stereochemistry and solution-state conformation of molecules. For derivatives of 7-thia-1-azaspiro[4.5]decane, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In a study of Benzyl this compound-1-carboxylate, the ¹H NMR spectrum in chloroform-d (B32938) showed a complex multiplet for the pyrrolidine (B122466) ring protons between δ 3.40 and 3.78 ppm. bakhtiniada.ru The protons on the thiacyclohexane ring also exhibit complex multiplets, for instance between δ 2.55 and 2.71 ppm. bakhtiniada.ru For other derivatives, such as 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the protons of the thiazolidinone ring's CH₂ group appear as a singlet at δ 3.39 ppm, while the cyclohexyl protons present as a multiplet between δ 1.24 and 1.77 ppm. mdpi.com
The ¹³C NMR spectrum for 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one showed the spiro-carbon at a characteristic chemical shift of δ 74.1 ppm. mdpi.com The carbonyl carbon of the thiazolidinone ring was observed further downfield at δ 172.3 ppm. mdpi.com Such data are instrumental in confirming the successful synthesis and connectivity of the spirocyclic framework.
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| Benzyl this compound-1-carboxylate bakhtiniada.ru | CDCl₃ | Pyrrolidine CH₂ | 3.40-3.78 (m) |
| Thiacyclohexane CH₂ | 2.55-2.71 (m) | ||
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one mdpi.com | DMSO-d₆ | Thiazolidinone CH₂ | 3.39 (s) |
| Cyclohexyl-H | 1.24-1.77 (m) |
Table 2: Selected ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one mdpi.com | DMSO-d₆ | Spiro-C | 74.1 |
| C=O | 172.3 | ||
| CH₂ (thiazolidinone) | 43.7 | ||
| Cyclohexyl-CH₂ and -CH | 24.0-39.5 | ||
| CH₃ | 23.1 |
X-ray Crystallography for Precise Solid-State Structural Determination
A crystallographic study of 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indol-1-yl)-N-phenylbenzamide revealed key structural features of the 1-thia-4-azaspiro[4.5]decane core. nih.gov In this derivative, the thiazolidine (B150603) ring adopts an envelope conformation with the sulfur atom as the flap. nih.gov The cyclohexane (B81311) ring is found in a stable chair conformation. nih.gov The precise bond angles and lengths within this structure confirm the expected geometries for sp³-hybridized carbons and the sulfur heteroatom. Torsional angles define the puckering of both rings and their relative orientation around the spiro center.
The same study also shed light on how these molecules arrange themselves in a crystal lattice. nih.gov The crystal structure of this derivative is stabilized by intermolecular N—H···O and C—H···F hydrogen bonds, which link adjacent molecules to form a three-dimensional network. nih.gov Such interactions are crucial in determining the physical properties of the crystalline material, including its melting point and solubility. The analysis indicated the absence of significant π-π stacking interactions in this particular derivative. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, IR spectroscopy has been particularly useful in confirming the presence of key structural motifs.
In a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the most prominent feature in the IR spectra is the strong absorption band corresponding to the carbonyl (C=O) group of the thiazolidinone ring. mdpi.com This band typically appears in the range of 1677-1682 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations for aromatic and aliphatic portions of the molecules are observed around 3055 cm⁻¹ and 2925 cm⁻¹, respectively. mdpi.com In more complex derivatives containing amide functionalities, the N-H and C=O stretching bands provide clear evidence of these groups. nih.gov For instance, in N-acyl derivatives, the amide C=O band is seen around 1654-1666 cm⁻¹, while the lactam C=O of the spiro-ring is observed at a higher frequency of 1685-1716 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound Type | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decan-3-ones | Carbonyl (C=O) | Stretch | 1677-1682 | mdpi.com |
| Aromatic C-H | Stretch | ~3058 | mdpi.com | |
| Aliphatic C-H | Stretch | ~2930 | mdpi.com | |
| N-Acyl-1-thia-4-azaspiro[4.5]decan-3-ones | Amide N-H | Stretch | 3141-3271 | nih.gov |
| Lactam C=O | Stretch | 1685-1716 | nih.gov | |
| Amide C=O | Stretch | 1654-1666 | nih.gov |
Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Connectivity
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. Electrospray ionization (ESI) mass spectrometry has been employed to characterize several derivatives of this compound.
For example, the ESI mass spectrum of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one shows the molecular ion peaks at m/z 339 and 341, corresponding to the presence of the bromine isotopes. mdpi.com Similarly, the fluoro-analogue, 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, displays its molecular ion peak at m/z 279.3. mdpi.com These data provide definitive confirmation of the molecular formula of the synthesized compounds. High-resolution mass spectrometry (HRMS) would allow for even more precise mass determination, further solidifying the elemental composition. The fragmentation patterns, though not detailed in the available literature, would be expected to involve characteristic losses of fragments from the substituent groups and cleavage of the spirocyclic rings, which could help in confirming the molecular connectivity.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Studies
The spiro carbon atom in this compound and its derivatives can be a stereocenter if the substitution pattern on the rings removes the plane of symmetry. In such cases, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these chiral molecules.
While specific CD or ORD studies on this compound were not found, the potential for chirality is recognized. For the related series of spirocyclic pyrrolidines, enantiomers have been successfully separated using preparative chiral stationary phase chromatography. acs.org The absolute configuration of these separated enantiomers could then be determined by chiroptical methods, often in conjunction with theoretical calculations or X-ray crystallography of a single enantiomer. Such studies would be crucial for understanding the stereochemistry-activity relationships in any biologically active derivatives of this compound.
Computational and Theoretical Investigations of 7 Thia 1 Azaspiro 4.5 Decane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and spectroscopic characteristics, offering insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications in Energetics and Spectroscopy Prediction
Density Functional Theory (DFT) is a robust computational method frequently employed to investigate the electronic properties of organic molecules. For heterocyclic systems similar to 7-Thia-1-azaspiro[4.5]decane, DFT calculations are invaluable for predicting optimized geometries, vibrational frequencies (correlating to IR spectroscopy), and electronic transitions (relevant to UV-Vis spectroscopy).
DFT can be used to calculate key parameters that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While specific DFT data for this compound is not readily found, the general principles of DFT application remain relevant. For instance, in studies of other spirocyclic compounds, DFT has been used to rationalize reaction mechanisms and stereoselectivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value) eV | Relates to electron-donating ability |
| LUMO Energy | (Value) eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity |
| Dipole Moment | (Value) Debye | Indicates molecular polarity |
Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory and can provide more accurate predictions of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain highly accurate energies, geometries, and other electronic properties. While computationally more intensive than DFT, ab initio methods are the gold standard for benchmarking and for cases where high accuracy is paramount. For a molecule like this compound, these methods could be used to precisely calculate properties such as electron affinity and ionization potential, providing a deeper understanding of its electronic behavior.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule and understanding its dynamic behavior over time. For a flexible molecule like this compound, which contains a spirocyclic junction and a cyclohexane (B81311) ring, multiple low-energy conformations are expected.
MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The simulation tracks the atomic movements over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility and intermolecular interactions.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in medicinal chemistry for predicting the interaction between a potential drug molecule and its protein target.
Prediction of Binding Modes and Affinities with Biological Targets
While there are no specific molecular docking studies reported for this compound in the provided context, research on analogous thia-azaspiro compounds has shown their potential to interact with various biological targets. For example, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been investigated as ligands for serotonin (B10506) receptors.
A hypothetical docking study of this compound would involve defining a target protein's binding site and then computationally placing the ligand into this site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode and the strength of the interaction.
Characterization of Active Site Interactions
Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the active site residues of the protein can be performed. This involves identifying key interactions such as:
Hydrogen bonds: The nitrogen atom in the azaspiro ring and the sulfur atom in the thia moiety could act as hydrogen bond acceptors or donors.
Hydrophobic interactions: The cyclohexane and pyrrolidine (B122466) rings provide a nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Understanding these interactions at an atomic level is critical for the rational design of more potent and selective analogs.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Participating Atoms/Groups |
|---|---|
| Hydrogen Bonding | Nitrogen atom (acceptor/donor), Sulfur atom (acceptor) |
| Hydrophobic Interactions | Cyclohexane ring, Pyrrolidine ring methylene (B1212753) groups |
| Van der Waals Forces | Entire molecular surface |
Note: The specific interactions would depend on the topology and amino acid composition of the target protein's active site.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are powerful computational tools in drug discovery, aiding in the optimization of lead compounds and the design of new molecules with enhanced biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related spiro-thiazolidinone derivatives.
The development of predictive QSAR models involves establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is typically achieved by calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) and correlating them with experimental activity data using statistical methods like multiple linear regression (MLR).
For instance, in a study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally analogous to this compound, researchers investigated their anti-coronavirus activity. They found that the biological activity was highly dependent on the nature of substituents at specific positions of the azaspiro[4.5]decane scaffold nih.govnih.gov. While this study provides valuable structure-activity relationship (SAR) insights, a formal QSAR model would involve the following steps:
Data Set Collection: A series of this compound analogs would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀ values) against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical descriptors: 3D properties like molecular surface area and volume.
Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, etc.
Model Building and Validation: Statistical methods would be employed to build a regression model. The predictive power of the model would be rigorously validated using internal and external validation techniques.
A hypothetical QSAR model for this compound derivatives might take the form of an equation like:
Biological Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
Such a model would allow for the virtual screening of new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and testing.
Table 1: Hypothetical Descriptors for a QSAR Model of this compound Derivatives
| Descriptor Type | Example Descriptors | Potential Impact on Biological Activity |
| Physicochemical | LogP (Lipophilicity) | Influences cell membrane permeability and target engagement. |
| Polar Surface Area (PSA) | Affects solubility and transport properties. | |
| Electronic | Dipole Moment | Governs electrostatic interactions with the target. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Steric | Molecular Volume | Determines the fit of the molecule within the binding site of the biological target. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. |
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model for its biological activity could include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyrrolidine ring and the sulfur atom in the tetrahydrothiophene ring could potentially act as hydrogen bond acceptors.
A Hydrogen Bond Donor: The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor.
Hydrophobic Features: The cyclohexane and tetrahydrothiophene rings provide a bulky, hydrophobic scaffold that can engage in van der Waals interactions with a biological target.
In the context of the aforementioned anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the study highlighted that substitutions at the C-2 and C-8 positions were crucial for activity nih.govnih.gov. This suggests that these positions are key for target engagement. A pharmacophore model for these compounds would likely include features corresponding to these substituent positions, in addition to the core scaffold features. The development of such a model would involve aligning a set of active compounds and identifying the common chemical features that are essential for their interaction with the biological target.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Potential Structural Origin | Role in Target Binding |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyrrolidine ring, Sulfur atom of the tetrahydrothiophene ring | Formation of hydrogen bonds with amino acid residues in the target protein. |
| Hydrogen Bond Donor (HBD) | NH group of the pyrrolidine ring | Formation of hydrogen bonds with amino acid residues in the target protein. |
| Hydrophobic (HY) | Cyclohexane and tetrahydrothiophene rings | Hydrophobic interactions with nonpolar pockets in the target protein. |
In Silico Prediction of Advanced Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization and identification of novel compounds. Methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and even mass spectrometry fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. This involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data for validation or used to aid in the structural elucidation of new derivatives.
Mass Spectrometry (MS): The prediction of mass spectra from first principles is a more complex challenge but is an active area of research. Quantum chemistry-based molecular dynamics simulations can be used to model the fragmentation of a molecule upon electron ionization, providing a theoretical mass spectrum escholarship.org. Such in silico predictions can aid in the identification of unknown compounds by comparing the predicted spectrum to experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also be used to predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the various vibrational modes of the molecule and can be compared to experimental IR and Raman spectra to confirm the structure of the compound.
The application of these in silico spectroscopic prediction methods would be particularly useful in the early stages of research on this compound and its derivatives, where experimental data may be limited.
Mechanistic Investigations of Biological Activities of 7 Thia 1 Azaspiro 4.5 Decane and Its Derivatives
Evaluation of Receptor Binding Profiles and Ligand-Target Specificity
The interaction of thia-azaspiro[4.5]decane derivatives with various biological receptors and enzymes is a critical area of investigation to determine their therapeutic potential and specificity.
While direct studies on 7-thia-1-azaspiro[4.5]decane derivatives are limited, research on structurally related azaspiro[4.5]decane compounds provides insights into potential activities.
Derivatives of 8-azaspiro[4.5]decane-7,9-dione have been explored as ligands for the serotonin (B10506) 5-HT1A receptor. arkat-usa.orgresearchgate.net For example, compounds featuring a long-chain arylpiperazine moiety attached to the spiro core have been synthesized and evaluated for their binding affinity to this receptor, which is a key target in the treatment of depression and anxiety. arkat-usa.orgresearchgate.net
In the realm of muscarinic receptors, which are implicated in cognitive function, derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent agonists. biosynth.comresearchgate.net Compounds such as YM796 and YM954 have shown the ability to inhibit [3H]pirenzepine binding to M1 muscarinic receptors in cerebral cortical membranes. biosynth.com These findings suggest that while the thia-azaspiro scaffold itself has not been extensively profiled, related oxa-azaspiro compounds show significant potential for modulating neurotransmitter receptor activity, particularly M1 agonism. biosynth.com
Derivatives of the thia-azaspiro[4.5]decane scaffold have demonstrated significant inhibitory activity against a diverse range of enzymes implicated in various diseases.
Enzyme Inhibition by Thia-Azaspiro[4.5]decane Derivatives
| Target Enzyme | Derivative Scaffold | Finding | Reference |
|---|---|---|---|
| AP-1 | 1-Thia-4-azaspiro[4.5]decane | Discovered as nonpeptidic small-molecule inhibitors of the activator protein 1 (AP-1) transcription factor. | nih.govresearchgate.net |
| RmlC | 1-Thia-4-azaspiro[4.5]decan-3-one | The 4-thiazolidinone (B1220212) scaffold was shown to inhibit RmlC, an enzyme essential for dTDP-rhamnose biosynthesis in mycobacteria. | arkat-usa.orgresearchgate.net |
| FAK | 3-Oxo-1-thia-4-azaspiro[4.5]decane | Derivatives carrying this moiety exhibited high inhibitory activity against Focal Adhesion Kinase (FAK). | google.com |
| Viral Proteases (Coronavirus) | 1-Thia-4-azaspiro[4.5]decan-3-one | A series of derivatives were found to inhibit the replication of human coronavirus 229E. | google.com |
| Hemagglutinin (Influenza) | 3-Oxo-1-thia-4-azaspiro[4.5]decane | Compounds with this structure act as influenza virus fusion inhibitors by preventing the conformational change of H3 hemagglutinin (HA) at low pH. | researchgate.net |
Activator Protein 1 (AP-1): Using a lead-hopping strategy, researchers identified nonpeptidic small-molecule inhibitors of AP-1 based on the 1-thia-4-azaspiro[4.5]decane scaffold. nih.govresearchgate.net AP-1 is a critical transcription factor involved in cellular processes like proliferation and apoptosis, making it a target for cancer and inflammatory disorders. nih.govresearchgate.net
RmlC: The 4-thiazolidinone core, present in 1-thia-4-azaspiro[4.5]decan-3-ones, was identified through a de novo structure-based design as an inhibitor of the enzyme RmlC. arkat-usa.org This enzyme is a crucial component in the biosynthesis of dTDP-rhamnose, which is essential for the cell wall of mycobacteria, suggesting a potential application as an antitubercular agent. arkat-usa.orgresearchgate.net
Focal Adhesion Kinase (FAK): Novel imidazo[2,1-b]thiazole (B1210989) derivatives featuring a 3-oxo-1-thia-4-azaspiro[4.5]decane tail group have been synthesized and evaluated as potential FAK inhibitors. google.com FAK is a tyrosine kinase that plays a significant role in cancer cell survival and metastasis, and its inhibition is a strategy for cancer therapy. google.com
Viral Proteases and Hemagglutinin: The 1-thia-4-azaspiro[4.5]decane scaffold has proven to be a versatile structure for developing antiviral agents.
Coronavirus: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and found to inhibit the replication of human coronavirus 229E in cell culture assays. google.com
Influenza Virus: Mechanistic studies have established that spirothiazolidinone compounds based on the 1-thia-4-azaspiro[4.5]decane structure can act as potent and selective influenza virus fusion inhibitors. ontosight.ai They specifically target the H3 subtype of hemagglutinin (HA), a viral glycoprotein, preventing the low pH-induced conformational changes necessary for the virus to enter the host cell. researchgate.net
While not involving the thia-azaspiro scaffold directly, related spiro compounds have shown activity against other enzymes. Derivatives of 8-oxa-2-azaspiro[4.5]decane are reported as inhibitors of vanin-1, an enzyme linked to oxidative stress and inflammation. bldpharm.comnih.gov Additionally, 2-oxa-7-azaspiro[4.5]decane has been noted as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in cancer cell proliferation.
Information regarding the direct modulation of ion channels by this compound derivatives is limited in published literature. Biochemical assays for the compound ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate have included tests related to ion channels, but specific outcomes are not well-established.
Contextually, in the field of influenza antivirals, a major class of drugs are M2 ion channel blockers like amantadine. However, the 1-thia-4-azaspiro[4.5]decane derivatives identified as influenza inhibitors act via a different mechanism, targeting hemagglutinin-mediated fusion rather than the M2 ion channel.
Cellular and Subcellular Mechanism of Action Elucidation
To understand the biological effects of these compounds, their mechanisms have been studied in various cellular models, revealing their influence on critical signaling pathways.
The biological activity of thia-azaspiro[4.5]decane derivatives has been extensively evaluated in vitro using various cell-based assays.
Cancer Cell Lines: New 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thioglycoside products have been tested for anticancer activity against several human cancer cell lines. Cell lines used in these studies include HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Several compounds showed moderate to high inhibition of cancer cell proliferation, with some derivatives exhibiting IC₅₀ values in the low micromolar range. For example, certain thiadiazole thioglycoside derivatives showed good activity against HCT-116 cells, with IC₅₀ values ranging from 92.2 to 120.1 nM.
Virally Infected Cells: The antiviral properties of these compounds have been assessed in virally infected cell cultures.
Coronavirus: For studies on human coronavirus 229E, human embryonic lung fibroblast (HEL) cells were used. google.com Seven compounds from a synthesized series were found to inhibit viral replication with low cytotoxicity. google.com The most potent compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), had an EC₅₀ value of 5.5 µM. google.com
Influenza Virus: The anti-influenza activity of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was evaluated in Madin-Darby Canine Kidney (MDCK) cell cultures infected with influenza A/H3N2 virus. Two compounds, 2b and 2d, displayed notable inhibitory activity with average EC₅₀ values of 2.1 µM and 3.4 µM, respectively.
Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8n | Human Coronavirus 229E | HEL | 5.5 ± 0.7 | google.com |
| 8p | Human Coronavirus 229E | HEL | 6.1 ± 0.2 | google.com |
| 8m | Human Coronavirus 229E | HEL | 8.1 ± 2.2 | google.com |
| 2b | Influenza A/H3N2 | MDCK | 2.1 |
| 2d | Influenza A/H3N2 | MDCK | 3.4 | |
A primary mechanism by which thia-azaspiro[4.5]decane derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research indicates that these compounds can modulate cellular signaling pathways that regulate cell growth and survival.
Studies on related heterocyclic compounds suggest that the apoptotic mechanism may involve the activation of caspases, which are key proteases in the apoptotic cascade. Specifically, some pyrimidine (B1678525) derivatives have been shown to activate caspase-3/7, leading to apoptosis. Furthermore, the induction of apoptosis can occur via the mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins. For related triazolo[4,5-d]pyrimidine compounds, the anticancer mechanism was linked to the significant upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes such as BCL-2. This shift in the balance of apoptotic regulators ultimately leads to the execution of cell death, highlighting a probable mechanism for the thia-azaspiro[4.5]decane class of compounds.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thia-azaspiro[4.5]decane derivatives, SAR studies have provided critical insights into the structural requirements for target engagement, affinity, and selectivity. The rigid spirocyclic core is considered a privileged scaffold because it limits conformational flexibility, which can lead to more specific interactions with biological receptors or enzymes. Research on isomers like 1-thia-4-azaspiro[4.5]decan-3-one has been particularly fruitful in establishing clear SAR for antiviral activity. nih.govresearchgate.net
The core spirocyclic system is a key determinant of biological activity. Modifications such as changing the ring size, altering the position of the heteroatoms, or replacing one heteroatom with another can have profound effects on the molecule's pharmacological profile.
Ring Size: Studies on antiviral 1-thia-4-azaspiro compounds have compared the activity of spiro[4.4]nonane, spiro[4.5]decane, and spiro[4.6]undecane systems. This research indicates that the size of the carbocyclic ring fused to the thia-aza ring can influence the potency of the compounds. nih.gov
Heteroatom Substitution: The identity of the heteroatoms in the spirocyclic framework is crucial. For instance, comparing oxa-azaspiro (oxygen-containing) analogues with thia-azaspiro (sulfur-containing) analogues has shown differences in biological outcomes. In some contexts, thia-derivatives have demonstrated superior cytotoxicity compared to their oxa-counterparts, which may be attributed to differences in polarity, lipophilicity, and metabolic stability. The synthesis of varied scaffolds like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides further highlights the ongoing exploration of different heteroatom arrangements to modulate activity. researchgate.net
The type and position of substituents on the this compound framework are critical for modulating biological activity, affinity, and selectivity. Extensive research on the isomeric 1-thia-4-azaspiro[4.5]decan-3-one scaffold has revealed that its antiviral activity is highly sensitive to substitution patterns, particularly on the thiazolidinone and cyclohexane (B81311) rings.
In the context of anti-coronavirus activity, SAR studies on N-acyl-1-thia-4-azaspiro[4.5]decan-3-ones demonstrated that activity against Human coronavirus 229E is strongly dependent on substituents at the C-2 position of the thiazolidinone ring and the C-8 position of the cyclohexane ring. nih.gov For instance, introducing a methyl group at the C-2 position is often crucial for activity. nih.govresearchgate.net Furthermore, the bulkiness of the substituent at the C-8 position significantly modulates potency. Activity generally increases with the size of the alkyl group at C-8, from methyl to propyl and tert-butyl groups. nih.govresearchgate.net
Similarly, in anticancer research, derivatives of 1-thia-4-azaspiro[4.5]decane have shown moderate to high inhibitory activity against various cancer cell lines. researchgate.netmdpi.com The activity of these compounds was enhanced by the presence of specific N-aryl groups on the thiazolidinone ring and by the attachment of thioglycoside moieties. nih.govmdpi.com
The following interactive table summarizes SAR data for a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide and propanamide derivatives against Human coronavirus 229E, illustrating the impact of substituents at the C-8 position.
| Compound | C-8 Substituent (R) | EC₅₀ (µM) |
|---|---|---|
| 8j | H | >100 |
| 8k | 4-methyl | 28 ± 1.2 |
| 8l | 4-ethyl | 18 ± 2.5 |
| 8m | 4-propyl | 8.1 ± 2.2 |
| 8n | 4-tert-butyl | 5.5 ± 0.7 |
| 8p | 4-phenyl | 6.1 ± 0.2 |
Exploration of Stereoisomeric Differences in Biological Interactions
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are typically chiral. For spirocyclic compounds like this compound, the spiro center itself can be a source of chirality, in addition to any other stereocenters arising from substituents. The distinct three-dimensional arrangement of atoms in different stereoisomers can lead to significant differences in binding affinity and biological efficacy.
While specific stereochemical studies on this compound are not prominent in the literature, research on analogous scaffolds provides compelling evidence of the importance of stereoisomerism. For example, in a series of 1-oxa-8-azaspiro[4.5]decane derivatives investigated as muscarinic M1 agonists, the biological activity was found to reside preferentially in the (-)-isomers. This stereoselectivity was observed in functional assays even when the binding affinities of the isomers were similar.
The synthesis of specific stereoisomers, such as (S)- and (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane, for the development of potent anti-mycobacterial agents further underscores the recognition that controlling stereochemistry is crucial for optimizing biological activity. nih.gov These examples from closely related spirocyclic systems strongly suggest that the biological activities of this compound derivatives would also be highly dependent on their stereochemistry.
Development of Pharmacological Probes and Chemical Biology Tools
Derivatives of the thia-azaspiro[4.5]decane scaffold hold potential for the development of pharmacological probes and chemical biology tools. These tools are essential for studying biological processes, validating drug targets, and visualizing receptor distribution. The rigid framework of the spiro-scaffold is an advantageous feature for designing high-affinity and selective probes. acs.org
Although there are no specific reports on this compound being developed into such tools, work on related azaspiro[4.5]decane structures demonstrates the principle and feasibility. A notable example is the development of a fluorine-18 (B77423) radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative. nih.gov This compound was designed as a potent and selective ligand for the σ1 receptor and successfully used as a positron emission tomography (PET) imaging agent to visualize σ1 receptor-expressing tumors in preclinical models. nih.gov This successful application showcases the utility of the azaspiro[4.5]decane core for creating sophisticated in vivo imaging tools.
Furthermore, the use of thia-azaspiro[4.5]decane derivatives as building blocks in the synthesis of compound libraries for anticancer and antiviral screening highlights their role as versatile platforms for drug discovery and for probing biological pathways. nih.gov
Derivatives and Analogues of 7 Thia 1 Azaspiro 4.5 Decane: Synthesis and Biological Profiling
Rational Design Principles for Novel Analogues Based on SAR
The design of new analogues of 7-thia-1-azaspiro[4.5]decane is heavily guided by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are crucial for its biological effects.
For a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated for anti-coronavirus activity, SAR analysis revealed that substitutions at specific positions on the spirocyclic scaffold are critical. nih.gov A key finding was that compounds with a methyl group at the C-2 position of the azaspiro[4.5]decane ring showed activity against human coronavirus 229E, whereas the corresponding unmethylated analogues were inactive. nih.gov Furthermore, for certain series of these compounds, the antiviral activity was also clearly dependent on the size and nature of the substituent at the C-8 position of the cyclohexane (B81311) ring. nih.gov
Similarly, in the development of anti-influenza virus agents based on the same scaffold, a methyl substituent at the C-2 position was found to be a requirement for activity against influenza A/H3N2. kuleuven.be The presence of a methyl group at the C-8 position was also shown to have a positive effect on this activity. kuleuven.be
In the context of anticancer research, SAR studies on 1-thia-4-azaspiro[4.5]decane derivatives have highlighted the importance of moieties attached to the heterocyclic rings. The attachment of glycosyl (sugar) moieties to thiazolopyrimidine or 1,3,4-thiadiazole (B1197879) systems derived from the core spirocycle was found to enhance anticancer activity against various cell lines. nih.gov This suggests that the glycosyl units play a significant role in the interaction with biological targets.
These SAR findings provide a rational basis for the design of second-generation analogues, allowing chemists to focus on modifying the most influential positions of the this compound scaffold to optimize potency and selectivity.
Diversification Strategies for the Spirocyclic Scaffold
The rigid, three-dimensional nature of spirocyclic scaffolds like this compound offers a unique opportunity to explore chemical space by precisely positioning substituents. nih.gov Diversification strategies are employed to generate libraries of compounds with varied chemical and physical properties, which can then be screened for biological activity. nih.govspirochem.com
Peripheral functionalization involves attaching various chemical groups to the core scaffold. This is the most common strategy for creating a diverse library of analogues from a common precursor. For the this compound system, researchers have explored modifications at several key positions:
C-2 Position: Introduction of small alkyl groups, such as methyl, has been shown to be crucial for the antiviral activity of certain derivatives. nih.govkuleuven.be
C-4 Position (Nitrogen): The nitrogen atom of the thiazolidinone ring is a common point for diversification. Various amide groups have been introduced here by linking to different carboxylic acids, such as those bearing phenoxy, phenyl, or other aromatic and aliphatic groups. nih.govresearchgate.net
C-8 Position: The cyclohexane part of the spirocycle has been substituted with a range of groups, from small alkyls (methyl, ethyl, tert-butyl) to larger aryl moieties (phenyl), significantly impacting biological activity. nih.govresearchgate.net
The table below summarizes some of the peripheral substitutions that have been explored for the 1-thia-4-azaspiro[4.5]decan-3-one scaffold.
| Position | Substituent Type | Examples | Reference |
|---|---|---|---|
| C-2 | Alkyl | -H, -CH₃ | nih.gov |
| C-4 (Amide Linkage) | Acyl Group | Phenoxyacetyl, Phenylpropanoyl, Benzoyl | nih.govresearchgate.net |
| C-8 | Alkyl/Aryl | -H, -CH₃, -C(CH₃)₃, -C₆H₅, -CF₃ | nih.gov |
| C-4 (Aryl) | Aryl | 4-bromophenyl, 4-fluorophenyl | nih.gov |
Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms in a compound is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. researchgate.net
Another modification to the core structure involves the oxidation of the sulfur atom. The synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides introduces a sulfone group, which significantly alters the electronics and hydrogen-bonding capacity of the scaffold compared to the original sulfide. researchgate.netresearchgate.net These fundamental changes to the core structure represent a powerful method for generating novel analogues with potentially different biological profiles.
Comparative Biological Activity Studies of Synthesized Analogues
The synthesis of diverse libraries of this compound analogues is followed by rigorous biological testing to compare their effects. These studies are essential for identifying lead compounds and understanding how structural changes translate into functional differences.
Systematic screening of synthesized analogues allows for the direct comparison of their potency, often measured by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
In a study on anti-coronavirus agents, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were tested for their ability to inhibit human coronavirus 229E replication. nih.gov The results, summarized in the table below, demonstrate significant shifts in potency based on substitution patterns. The most potent compound, 8n , had an EC₅₀ value of 5.5 µM. nih.gov The data clearly shows that the presence of a methyl group at C-2 and a bulky group like tert-butyl at C-8 leads to a substantial increase in potency. nih.gov
| Compound | C-2 Substituent (R₁) | C-8 Substituent (R) | Side Chain (R₂) | Antiviral Activity (EC₅₀ in µM) vs. HCoV-229E |
|---|---|---|---|---|
| 7e | -H | -CF₃ | Phenoxyacetyl | >100 |
| 7f | -H | -C₆H₅ | Phenoxyacetyl | >100 |
| 8k | -CH₃ | -C(CH₃)₃ | Benzoyl | 15 |
| 8l | -CH₃ | -C(CH₃)₃ | 4-Chlorobenzoyl | 14 |
| 8m | -CH₃ | -C(CH₃)₃ | 3-Phenylpropanoyl | 12 |
| 8n | -CH₃ | -C(CH₃)₃ | 3-Phenylpropanamide | 5.5 |
Data adapted from a study on anti-coronavirus activity. nih.gov
Selectivity is another critical parameter. While some derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold show potent activity against influenza A/H3N2 virus, they are inactive against influenza A/H1N1 and influenza B viruses, demonstrating subtype selectivity. kuleuven.be Furthermore, the compounds identified as coronavirus inhibitors were found to be devoid of anti-influenza activity, indicating high selectivity between different virus families. nih.gov
Intriguingly, analogues sharing the same 1-thia-4-azaspiro[4.5]decan-3-one scaffold can exhibit different mechanisms of action. A notable example is the divergence in antiviral targets between different sets of derivatives.
One class of these compounds was identified as specific inhibitors of influenza virus fusion. kuleuven.be Mechanistic studies established that these molecules act by preventing the low-pH-induced conformational change of the H3 hemagglutinin (HA) protein, a critical step for viral entry into the host cell. kuleuven.be
However, a different set of analogues synthesized from the same scaffold showed no activity against influenza viruses but were effective inhibitors of human coronavirus 229E. nih.gov This finding strongly suggests that the anti-coronavirus activity proceeds through a different mechanism that does not involve the influenza HA protein. nih.gov This mechanistic divergence highlights the versatility of the spirocyclic scaffold, which can be tailored through peripheral functionalization to interact with entirely different biological targets, leading to distinct therapeutic applications.
Scaffold Hopping and Lead Optimization from Related Spirocyclic Systems
Scaffold hopping has become a pivotal strategy in modern medicinal chemistry, allowing researchers to explore novel chemical space, enhance compound properties, and circumvent existing intellectual property. chemrxiv.orgnih.gov This approach involves replacing a central molecular core (scaffold) with a structurally distinct but functionally equivalent moiety, aiming to retain or improve biological activity. chemrxiv.orgresearchgate.netresearchgate.net For derivatives related to this compound, this strategy often involves the exploration of other spirocyclic systems that maintain a three-dimensional architecture, which is crucial for target interaction. researchgate.netresearchgate.net The synthesis and evaluation of spiro[thiochroman-4-one] and spiro[chromane-2,4'-piperidine] derivatives serve as prominent examples of scaffold hopping and lead optimization in the quest for new therapeutic agents.
Research into related spirocyclic systems has yielded significant insights into structure-activity relationships (SAR). A notable area of investigation involves the synthesis of spiropyrrolidines that incorporate a thiochroman-4-one (B147511) moiety, a scaffold related to the thiopyran ring in this compound. nih.govubfc.frresearchgate.net In one such study, a series of novel spiropyrrolidines was synthesized by reacting thiochroman-4-one with various isatin/acenaphthylene-1,2-dione derivatives and amino acids. ubfc.frmdpi.com The resulting compounds were evaluated for their antimicrobial properties. nih.gov
The thiochromanone-based spiro-pyrrolidines demonstrated superior biological activity compared to their chromanone counterparts, with several compounds showing moderate to excellent efficacy against various bacterial and fungal strains, even outperforming standard drugs like amoxicillin (B794) and amphotericin B in some cases. nih.govresearchgate.net Density Functional Theory (DFT) studies indicated that the thiochromanone-containing compounds possess a lower HOMO-LUMO energy gap, suggesting higher reactivity and correlating with their enhanced antimicrobial efficacy. nih.govresearchgate.net
Further optimization of the thiochroman-4-one scaffold has been explored. For instance, spiro-indoline thiochromane derivatives have shown potent antifungal activity, particularly against Candida neoformans and Mucor racemosa. rsc.org SAR analysis of these compounds revealed that the presence of methoxy (B1213986) groups and polar substituents on the fused pyrrolidine (B122466) ring enhanced their antifungal effects. rsc.org Another study highlighted that introducing electron-withdrawing groups at the 6th position of the thiochroman-4-one ring boosts antifungal activity against Candida albicans. rsc.org
The piperidine (B6355638) moiety of the this compound scaffold is another key feature for bioactivity, making related spiropiperidine systems valuable for lead optimization studies. bepls.comrsc.org A series of spiro[chromane-2,4'-piperidine] derivatives were designed and evaluated as agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov The initial lead compound, featuring this spirocyclic scaffold, was identified through a strategy of conformational restriction. nih.gov Extensive SAR studies led to an optimized candidate, (R)-29, which demonstrated significantly improved potency. nih.gov Key structural features for this enhanced activity included a terminal benzyl-type substituent and a methylene (B1212753) linker in the "head" moiety of the molecule, combined with the spiro-piperidine scaffold. nih.gov
In the realm of anticancer research, a series of 7-{5-[(substituted amino)methyl]thien-2-yl}spiro[chroman-2,4'-piperidin]-4-one hydrochlorides were developed and tested against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. researchgate.net The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold was chosen for its versatile features in generating lead molecules. researchgate.net The most potent compounds from this series demonstrated significant cytotoxicity through the induction of apoptosis and cell cycle arrest at the G2 phase in melanoma cells. researchgate.net SAR analysis indicated that phenyl or thiophenyl methyl substitutions were important for activity. researchgate.net
The systematic exploration of the 4-aminopiperidine (B84694) scaffold, a substructure of the target compound, has also been conducted to inhibit the assembly of the Hepatitis C virus (HCV). nih.gov An initial screening hit was optimized through several rounds of SAR, exploring different linkers and aryl ring substitutions. nih.gov This led to the identification of derivatives with increased potency and improved metabolic properties. nih.gov The optimization process involved synthesizing analogs with different linkers, such as a 1,3-cyclobutane linker, and various substituents on the phenyl ring, ultimately leading to compounds with significantly enhanced efficacy. nih.gov
These examples demonstrate the power of scaffold hopping and lead optimization using related spirocyclic systems. By exploring bioisosteric replacements like thiochromanone and related piperidine-containing spirocycles, researchers can identify novel compounds with improved biological profiles.
Research Findings on Related Spirocyclic Systems
Table 1: Antimicrobial Activity of Spiro-Thiochromanone Derivatives
| Compound ID | Scaffold Type | Target Organism | Activity Metric | Result | Citation |
|---|---|---|---|---|---|
| Compound 8 (Chouchène et al.) | Spiro-pyrrolidine thiochroman-4-one | Various bacteria & fungi | MIC | Outperformed standard drugs | nih.govresearchgate.net |
| Compound 17 (Wu et al.) | Spiro-indoline thiochromane | Candida neoformans | MIC | 8 µg/mL | rsc.org |
| Compound 17 (Wu et al.) | Spiro-indoline thiochromane | Mucor racemosa | MIC | 6 µg/mL | rsc.org |
| Compound 20 (Han et al.) | 6-substituted thiochroman-4-one | Candida albicans | MIC | 4 µg/mL | rsc.org |
| Compound 11 (Yu et al.) | Thiochroman-4-one carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 24 µg/mL | nih.gov |
Table 2: Biological Activity of Spiro[chromane-2,4'-piperidine] Derivatives
| Compound ID | Scaffold Type | Biological Target/Assay | Activity Metric | Result | Citation |
|---|---|---|---|---|---|
| Lead Compound 11 | Spiro[chromane-2,4'-piperidine] | GPR119 Agonist | EC₅₀ | 369 nM | nih.gov |
| (R)-29 | Spiro[chromane-2,4'-piperidine] | GPR119 Agonist | EC₅₀ | 54 nM | nih.gov |
| Cst-22, Cst-24, Cst-31 | Spiro[chroman-2,4'-piperidin]-4-one | Anticancer (MCF-7, B16F10) | IC₅₀ | 2.9–35.0 µM | researchgate.net |
Applications in Medicinal Chemistry Research and Pre Clinical Drug Discovery Endeavors
Role as Lead Compounds in Investigational Therapeutics
The 7-thia-1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in the development of lead compounds for a variety of diseases. Its derivatives have demonstrated significant potential in antiviral, anticancer, and anti-mycobacterial research. The unique three-dimensional arrangement of the fused rings allows for precise orientation of functional groups, enhancing interactions with biological targets.
In the field of antiviral research, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown notable efficacy against human coronaviruses. researchgate.netnih.gov A comprehensive study identified several analogs that inhibit the replication of human coronavirus 229E. nih.gov The most potent of these, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM, a potency comparable to known coronavirus inhibitors. nih.gov This highlights the scaffold's utility as a starting point for developing novel anti-coronavirus agents. Further research has confirmed that incorporating a sulfur atom into the spirocyclic system can enhance antiviral activity.
Beyond viral infections, this scaffold is a promising foundation for anticancer agents. Studies have revealed that new 1-thia-4-azaspiro[4.5]decane derivatives, particularly those converted into thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, exhibit cytotoxic activity against various human cancer cell lines. nih.govresearchgate.netnih.gov For instance, certain derivatives have shown inhibitory effects on the proliferation of leukemia cells. The mechanism often involves blocking the synthesis of essential glycoproteins in cancer cells, leading to cell death. biosynth.com
Furthermore, the structural versatility of thia-azaspiro[4.5]decane has been leveraged to create agents targeting metabolic and infectious diseases. Adamantyl-based derivatives of 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one have been identified as potent inhibitors of the enzyme 11β-HSD1, which is implicated in metabolic syndrome. mdpi.com Additionally, closely related structures like 1-oxa-4-thia-8-azaspiro[4.5]decane have been used to develop potent anti-mycobacterial agents. nih.gov
| Compound Derivative | Therapeutic Area | Biological Activity / Target | Key Findings | Reference |
|---|---|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Antiviral | Human Coronavirus 229E | Inhibits viral replication with an EC50 value of 5.5 µM. | nih.gov |
| 1-Thia-4-azaspiro[4.5]decane Thioglycosides | Anticancer | Leukemia Cells | Exhibits cytotoxicity with IC50 values under 10 µM. | nih.gov |
| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Metabolic Disease | 11β-HSD1 Enzyme | Potent inhibition (IC50 = 0.31 µM), comparable to known inhibitors. | mdpi.com |
| 2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one | Antimicrobial | Bacteria, Fungi, Nematodes | Demonstrates broad-spectrum antimicrobial and nematicidal activity. | researchgate.net |
| 8-[(6-methoxy-1-octyl-1H-indolyl-3-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | Anti-mycobacterial | Mycobacterium | Potent activity against mycobacteria. (Note: A close structural analog) | nih.gov |
Contribution to Pharmacological Target Elucidation and Validation
The development of potent and selective inhibitors based on the this compound scaffold plays a crucial role in elucidating and validating pharmacological targets. By creating molecules that interact specifically with a single protein or pathway, researchers can probe the biological function of that target and confirm its role in disease pathology.
A clear example of this is the discovery that certain spiro-thiazolidinone compounds act as inhibitors of the influenza A virus. researchgate.net Further investigation revealed that their mechanism of action involves targeting the viral hemagglutinin protein, a key component in the viral fusion process. researchgate.netnih.gov This finding not only provided a new class of potential anti-influenza drugs but also helped to validate hemagglutinin as a critical target for small-molecule inhibitors.
Similarly, research on a structurally related analog, 1-oxa-4-thia-8-azaspiro[4.5]decane, led to the identification of a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). smolecule.com RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. The ability of the spirocyclic compound to selectively block RIPK1 activity provides a powerful tool to study the necroptosis pathway and validates RIPK1 as a viable drug target for diseases driven by this process. smolecule.com
In the context of metabolic diseases, derivatives of 1-thia-3-azaspiro[4.5]decane were identified as highly potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com This enzyme is involved in the conversion of cortisone (B1669442) to active cortisol within cells. The development of a selective inhibitor based on the thia-azaspiro[4.5]decane core helps to validate 11β-HSD1 as a therapeutic target for managing conditions like metabolic syndrome and type 2 diabetes.
Utility in Fragment-Based Drug Design (FBDD) and Scaffold-Based Design Strategies
The this compound core is an exemplary scaffold for both fragment-based and scaffold-based drug design strategies. Its value stems from its rigid, three-dimensional structure, which provides a fixed platform for the systematic exploration of chemical space.
In scaffold-based design, the thia-azaspiro[4.5]decane framework serves as a central "hub" from which various functional groups can be appended. This approach allows chemists to maintain the desirable pharmacokinetic properties and structural rigidity of the core while optimizing interactions with a specific biological target. The successful development of diverse therapeutic leads, from antiviral to anticancer agents, all sharing this common scaffold, underscores its versatility. nih.gov The conformational rigidity imparted by the spiro junction helps to stabilize bioactive conformations, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity. smolecule.com
The spirocyclic nature of the compound, rich in sp³-hybridized carbon atoms, is also highly advantageous for Fragment-Based Drug Design (FBDD). Modern drug discovery often seeks to move away from flat, aromatic molecules towards more three-dimensional structures, which can offer better selectivity and physicochemical properties. mdpi.com The thia-azaspiro[4.5]decane core can be considered a high-value fragment or building block for constructing larger, more complex molecules. Its defined stereochemistry and rigid conformation make it an excellent starting point for library synthesis aimed at screening for novel biological activities.
Development of Chemical Biology Probes for Pathway Investigation
A potent and selective inhibitor can serve as a chemical biology probe—a small molecule tool used to perturb a specific protein's function within a living system. This allows for the detailed investigation of its role in complex cellular pathways. Derivatives of this compound, due to their demonstrated target specificity in some cases, are valuable candidates for development into such probes.
For instance, the selective RIPK1 inhibitor derived from the related 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is a prime example of a compound that can be used as a chemical probe. smolecule.com By using this molecule, researchers can selectively block RIPK1 activity in cells or animal models to study the downstream consequences of inhibiting the necroptosis pathway, helping to untangle its complex signaling network and its role in various diseases.
Likewise, the potent and selective 11β-HSD1 inhibitors based on the 1-thia-3-azaspiro[4.5]decane structure serve as excellent probes to explore the localized effects of cortisol regulation. mdpi.com These compounds can be used to investigate the physiological outcomes of inhibiting 11β-HSD1 in specific tissues, providing insights that would be difficult to obtain through genetic methods alone. The development of such specific inhibitors is crucial for understanding how modulating a single enzyme's activity impacts the broader biological system.
Conceptual Framework for Structure-Based Drug Design
Structure-Based Drug Design (SBDD) relies on knowledge of the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that bind to it with high affinity and specificity. The rigid and well-defined conformation of the this compound scaffold makes it particularly amenable to SBDD approaches.
The inherent rigidity of the spirocyclic system limits the number of possible conformations a molecule can adopt. This simplifies computational modeling and molecular docking studies, allowing for more accurate predictions of how a derivative will fit into a target's binding site. This principle was effectively applied in the development of 11β-HSD1 inhibitors. mdpi.com Researchers used molecular docking simulations to visualize how adamantyl-substituted 1-thia-3-azaspiro[4.5]dec-2-en-4-one derivatives fit into the hydrophobic pocket of the enzyme. The binding energies calculated from these simulations correlated well with the experimentally measured inhibitory activities (IC50 values), demonstrating the power of SBDD in optimizing this scaffold. mdpi.com
This approach facilitates detailed Structure-Activity Relationship (SAR) studies. By knowing the spatial orientation of the scaffold in the binding pocket, chemists can rationally design new analogs with modifications aimed at specific regions of the target, such as adding hydrogen bond donors or acceptors to interact with key residues, thereby systematically improving the compound's potency and selectivity.
Future Research Perspectives and Emerging Methodologies for 7 Thia 1 Azaspiro 4.5 Decane
The unique three-dimensional structure of the 7-thia-1-azaspiro[4.5]decane scaffold makes it a compelling framework for the development of novel therapeutic agents. tandfonline.comresearchgate.net Its inherent rigidity and stereochemical complexity offer the potential to access underexplored chemical space and interact with biological targets in novel ways. tandfonline.comrsc.org Future research is poised to leverage cutting-edge technologies and integrated scientific disciplines to fully unlock the therapeutic potential of this and related spirocyclic systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 7-Thia-1-azaspiro[4.5]decane derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiol-containing precursors with azide intermediates. Key parameters include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Stereochemical outcomes depend on steric hindrance and chiral auxiliaries. For example, highlights the use of sulfonyl groups to direct ring closure in analogous spiro compounds, while emphasizes the role of reaction time in minimizing epimerization .
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirojunction via distinct coupling patterns in H NMR (e.g., geminal protons at δ 3.2–4.0 ppm). X-ray crystallography provides definitive structural proof by resolving bond angles and torsional strain. Infrared (IR) spectroscopy identifies functional groups like thioether (C–S stretch at ~650 cm). and validate these approaches for related spiro compounds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Work under fume hoods to prevent inhalation. Dispose of waste via approved hazardous material channels. and stress the importance of inspecting gloves and using flame-retardant clothing when handling reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs across studies?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase studies). Validate compound purity via HPLC (>98%) and control for batch-to-batch variability. and highlight how impurities in spirocyclic derivatives can skew IC values .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in ring-opening reactions. AI-driven platforms (e.g., Reaxys or Pistachio) propose retrosynthetic routes by cross-referencing spirocyclic templates in reaction databases. demonstrates AI-based planning for analogous azaspiro systems .
Q. How can factorial design optimize the synthesis of this compound derivatives?
- Methodological Answer : Apply a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05). For example, employed one-way ANOVA to optimize yields of spirocyclic ATP synthase inhibitors, revealing catalyst concentration as the primary yield driver .
Q. What theoretical frameworks guide the design of bioactivity studies for this compound?
- Methodological Answer : Link studies to the c-subunit inhibition theory for ATP synthase () or thioether-mediated membrane permeability models. underscores the need to align hypotheses with established mechanisms (e.g., structure-activity relationships for spirocyclic antibiotics) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the metabolic stability of this compound derivatives?
- Methodological Answer : Replicate studies using identical hepatocyte models (e.g., human vs. rodent) and quantify metabolites via LC-MS. Control for cytochrome P450 isoform expression levels. and note species-specific metabolism as a major source of divergence .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
